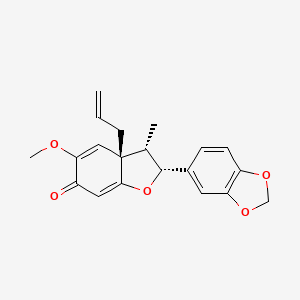

2-Epi-3a-epiburchellin

説明

2-Epi-3a-epiburchellin is a natural product found in Aniba, Magnolia denudata, and other organisms with data available.

科学的研究の応用

Inflammation and Infection Imaging with a 99mTc-Neutrophil Elastase Inhibitor in Monkeys :

- Abstract : A study on a radiolabeled human neutrophil elastase inhibitor (EPI-HNE-2), which may represent an improved nuclear medicine imaging agent for inflammation and infection. This peptide localizes specifically on neutrophil elastase released in inflammatory sites by activated neutrophils. The research demonstrated specific localization in inflammations in a monkey model, providing early images of diagnostic quality (Rusckowski et al., 2000).

Echo-Planar Imaging Magnetic Resonance Imaging in a Fraction of a Second

:

- Abstract : This paper discusses the implementation of echo-planar imaging (EPI) techniques for magnetic resonance imaging (MRI), which can obtain images in a fraction of a second. EPI is useful for a variety of medical and scientific applications, such as evaluating cardiac function, mapping of water diffusion and temperature in tissue, and functional imaging of the central nervous system (Stehling et al., 1991).

Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves A Promising Alkaloid against Schistosomiasis

:

- Abstract : This study presents an industrial scale process for the extraction, purification, and isolation of epiisopiloturine (EPI), an alkaloid with schistomicidal activity against adult and young forms of Schistosoma, the parasite responsible for schistosomiasis. The paper highlights the structural and spectroscopic characterization of EPI (Véras et al., 2013).

Synthetic Derivatives of the Natural Product 13-amino 2-desoxy-4-epi-pulchellin Inhibit STAT3 Signaling and Induce G2/M Arrest and Death of Colon Cancer Cells :

- Abstract : This research focuses on 2-Desoxy-4-epi-puchellin (PCL), a sesquiterpene-lactone with antitumor activities. The study synthesized derivatives of PCL and evaluated their inhibition of the STAT3 signaling pathway and in vitro cytotoxicity. The derivatives showed potential as anti-colon cancer drugs (Niu et al., 2019).

β-Ga2O3 for Wide-Bandgap Electronics and Optoelectronics :

- Abstract : This paper reviews the properties of β-Ga2O3, an ultra-wide bandgap transparent semiconducting oxide, and its potential applications in electronics, optoelectronics, and sensing systems. The review covers material preparation, exploration of optical, electrical, thermal, and mechanical properties, as well as device design and fabrication (Galazka, 2018).

Safety and Hazards

特性

IUPAC Name |

(2R,3S,3aS)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-3a-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-4-7-20-10-17(22-3)14(21)9-18(20)25-19(12(20)2)13-5-6-15-16(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLJFAQVSWXZEQ-TVNIXMEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC(=O)C(=CC12CC=C)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](OC2=CC(=O)C(=C[C@]12CC=C)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301109826 | |

| Record name | (2R,3S,3aS)-2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-(2-propen-1-yl)-6(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301109826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57457-99-5 | |

| Record name | (2R,3S,3aS)-2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-(2-propen-1-yl)-6(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57457-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3S,3aS)-2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-(2-propen-1-yl)-6(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301109826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the biomimetic synthesis of 2-epi-3a-epiburchellin?

A1: The research focuses on developing a synthetic route that mimics the natural biosynthetic pathway of these neolignans. [] This approach is valuable because it can lead to more efficient and environmentally friendly synthesis methods compared to traditional synthetic strategies. Additionally, understanding the biomimetic synthesis could provide insights into the formation of these compounds in their natural sources.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。